InChI=1S/C30H43N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(35)38-27-22-23-28(29(34)24-27)32-31-25-18-20-26(21-19-25)33(36)37/h18-24,34H,2-17H2,1H3/b32-31+
. The Canonical SMILES string is CCCCCCCCCCCCCCCCCC(=O)OC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N+[O-])O
. 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is classified as a chromoionophore due to its ability to change color in response to pH variations. Its chemical formula is with a molecular weight of approximately 525.68 g/mol. The compound is identified by the CAS number 124522-01-6 and has been utilized in various scientific studies for its unique properties as a pH indicator and ion-selective sensor material .
The synthesis of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol typically involves the esterification of 2-(4-nitrophenylazo)phenol with octadecanoic acid. The process requires the following conditions:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and purity while minimizing by-products. Optimization of reaction conditions is crucial for scaling up production while maintaining quality .
The molecular structure of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol features a long hydrophobic octadecanoyloxy chain attached to a phenolic group containing a nitrophenylazo moiety. Key structural characteristics include:
5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol can undergo several chemical reactions:
These reactions can be utilized to modify the compound for various applications in sensor technology and drug delivery systems .
The primary mechanism of action for 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol involves its role as a pH indicator:
Key physical and chemical properties of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol include:
Property | Value |
---|---|
Molecular Weight | 525.68 g/mol |
Density | 1.11 g/cm³ |
Boiling Point | 661.7°C at 760 mmHg |
Melting Point | 121–123°C |
Flash Point | 354°C |
LogP (octanol-water partition coefficient) | 8.786 |
Vapor Pressure | mmHg at 25°C |
These properties highlight its stability under high temperatures and its hydrophobic nature, making it suitable for various applications in non-aqueous environments .
5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol has diverse applications across several fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: